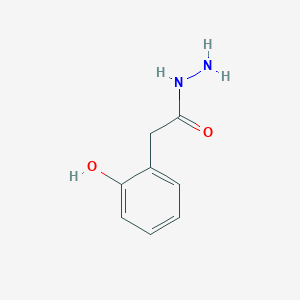

2-(2-Hydroxyphenyl)acetohydrazide

Description

2-(2-Hydroxyphenyl)acetohydrazide is a hydrazide derivative characterized by a hydroxyphenyl group at the ortho position of the acetohydrazide scaffold. Hydrazides like this are typically synthesized via hydrazinolysis of esters or reaction of hydrazine with acyl chlorides, followed by condensation with aldehydes to form hydrazones. These compounds are widely explored for their pharmacological properties, including anticancer, anti-inflammatory, and enzyme-inhibitory activities.

Properties

IUPAC Name |

2-(2-hydroxyphenyl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-10-8(12)5-6-3-1-2-4-7(6)11/h1-4,11H,5,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHJFPMLYICHHCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501286525 | |

| Record name | 2-Hydroxybenzeneacetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501286525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22446-43-1 | |

| Record name | 2-Hydroxybenzeneacetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22446-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxybenzeneacetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501286525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-HYDROXYPHENYL)ACETHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Hydroxyphenyl)acetohydrazide typically involves the reaction of 2-hydroxybenzaldehyde with hydrazine hydrate. The process can be summarized as follows:

Step 1: 2-hydroxybenzaldehyde is reacted with ethyl chloroacetate in the presence of a base to form ethyl 2-(2-hydroxyphenyl)acetate.

Step 2: The ethyl ester is then treated with hydrazine hydrate to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate adjustments for reaction conditions, purification, and safety measures .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Hydroxyphenyl)acetohydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazide moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Oxo derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted hydrazides.

Scientific Research Applications

2-(2-Hydroxyphenyl)acetohydrazide has been extensively studied for its applications in:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyphenyl)acetohydrazide involves its interaction with various molecular targets and pathways:

Molecular Targets: It can interact with enzymes and receptors, modulating their activity.

Pathways Involved: The compound may influence oxidative stress pathways, inflammatory pathways, and cell proliferation pathways, contributing to its biological effects.

Comparison with Similar Compounds

Anticancer Activity

- Triazole-Thiol Derivatives: Compounds bearing 1,2,4-triazole-3-thiol moieties (e.g., ) demonstrated potent cytotoxicity against melanoma (IGR39) and breast cancer (MDA-MB-231) cells. The presence of a 2-hydroxy-5-nitrobenzylidene group enhanced selectivity toward cancer cells .

- Benzothiazole Derivatives: Substitution with benzothiazole-thio groups () improved activity against glioma (C6) and colorectal adenocarcinoma (HT-29) cell lines, likely due to enhanced interaction with cellular thiols or DNA .

Enzyme Inhibition

- α-Glucosidase Inhibition : Ethylthiobenzimidazolyl acetohydrazides (e.g., compound 228) showed IC₅₀ values ~60-fold lower than acarbose, attributed to the electron-withdrawing ethylthio group and dihydroxybenzylidene moiety .

- Anticholinesterase Activity : Para-hydroxyl-substituted derivatives (e.g., compound 206) exhibited moderate AChE inhibition, though potency remained lower than galantamine .

Anti-Inflammatory Activity

- Phenoxyphenyl Derivatives: Substitution with a 4-chlorobenzylidene group (compound 9d) significantly reduced inflammation in carrageenan-induced edema models, comparable to diclofenac .

Comparative Limitations

- Selectivity Issues : While triazole-thiol derivatives () were cytotoxic to cancer cells, their selectivity over healthy cells (NIH3T3) was moderate, indicating a need for further structural optimization .

Biological Activity

2-(2-Hydroxyphenyl)acetohydrazide, also known as this compound hydrochloride, is a chemical compound with significant biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural features, including the hydroxyphenyl group, contribute to its diverse applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. The presence of the hydroxy group enhances its ability to interact with biological targets, influencing various biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has shown effectiveness against several strains of bacteria, including:

- Methicillin-resistant Staphylococcus aureus (MRSA) : Demonstrated a minimum inhibitory concentration (MIC) of 3.91 μg/mL, which is significantly lower than that of conventional antibiotics like nitrofurantoin (MIC = 7.81 μg/mL) .

- Staphylococcus epidermidis : Exhibited an MIC of 0.98 μg/mL, showcasing its potential as a therapeutic agent against resistant strains .

- Micrococcus luteus : Displayed an MIC of 0.48 μg/mL, indicating a strong antibacterial effect compared to other tested antibiotics .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for its antiproliferative effects on various cancer cell lines:

- Cytotoxicity : The compound has shown high selectivity towards cancer cells compared to normal cells. For instance, it exhibited IC values ranging from 7.81 µM to 12.39 µM against liver and renal cancer cells .

- Mechanism of Action : The anticancer mechanism is believed to involve the inhibition of specific enzymes and modulation of cellular pathways, leading to apoptosis in cancer cells .

Study on Antimicrobial Efficacy

A recent study focused on the synthesis and evaluation of hydrazone derivatives, including this compound. The results indicated that this compound had a higher antibacterial activity against MRSA compared to several other derivatives tested .

In Vitro Assessment of Antiproliferative Potential

In vitro studies have confirmed the compound's potential as an anticancer agent. It was found to be particularly effective against glioblastoma (LN-229), with an IC value significantly lower than those for normal cell lines . This suggests a promising therapeutic application in oncology.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Notable Properties |

|---|---|---|

| This compound | CHNO | Antimicrobial activity; versatile reagent |

| 3-(4-hydroxyphenyl)-N'-hydroxyacetohydrazide | CHNO | Different substitution pattern; varied reactivity |

| N'-(1-(2-hydroxyphenyl)methylene)benzohydrazide | CHNO | Unique biological activity; potential drug candidate |

The structural uniqueness of this compound allows it to engage in significant biochemical interactions, making it a valuable candidate for further research and application development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.